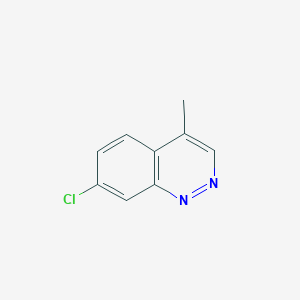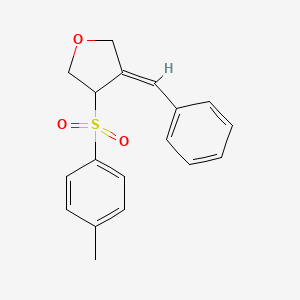
4-Isoxazolecarboxamide, 5-methyl-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-N-phenylisoxazole-4-carboxamide is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This compound, with the molecular formula C11H10N2O2, has a molecular weight of 202.20 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-phenylisoxazole-4-carboxamide typically involves the coupling reaction of aniline derivatives with isoxazole-4-carboxylic acid. This reaction can be catalyzed by various reagents and conditions, including the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of 5-Methyl-N-phenylisoxazole-4-carboxamide may involve large-scale synthesis using similar coupling reactions. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Metal-free synthetic routes are also explored to reduce the toxicity and waste associated with metal-catalyzed reactions .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-N-phenylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitrile oxides, captodative olefins, and methyl crotonate derivatives. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins leads to the formation of 5-substituted amino-isoxazole derivatives .
Aplicaciones Científicas De Investigación
5-Methyl-N-phenylisoxazole-4-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Methyl-N-phenylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on succinate dehydrogenase or other mitochondrial enzymes, affecting cellular metabolism and energy production .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Used in the preparation of intermediates for the synthesis of penicillin.
5-Phenylisoxazole-3-carboxylic acid: Another isoxazole derivative with potential biological activities.
Uniqueness
5-Methyl-N-phenylisoxazole-4-carboxamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and medicine .
Propiedades
Número CAS |
134319-17-8 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
5-methyl-N-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(7-12-15-8)11(14)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |
Clave InChI |
ZYEWRBNSDKQNSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NO1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)

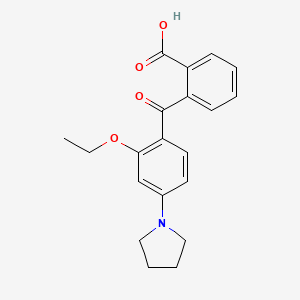
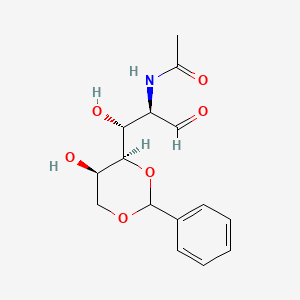
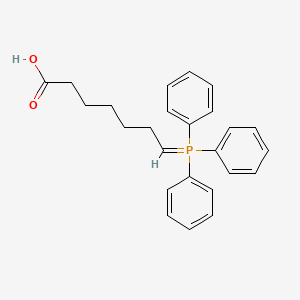

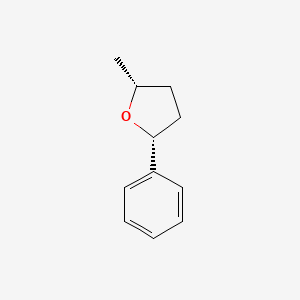


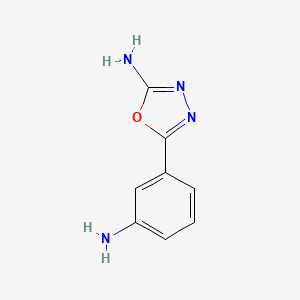
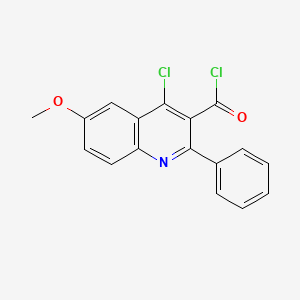
![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
